2-Hydroxy-3,6-dimethoxybenzaldehyde
CAS No.: 64466-51-9
VCID: VC3847652
Molecular Formula: C9H10O4
Molecular Weight: 182.17 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-Hydroxy-3,6-dimethoxybenzaldehyde is an organic compound that belongs to the class of benzaldehydes. It features a hydroxyl group and two methoxy groups attached to a benzene ring, which contributes to its chemical reactivity and potential applications in various fields. This compound is of interest in medicinal chemistry, particularly for its possible therapeutic effects and applications in drug synthesis. Synthesis Pathway
Chemical Reactions and Applications2-Hydroxy-3,6-dimethoxybenzaldehyde can participate in various chemical reactions due to its functional groups:
Applications
Safety and HandlingHandling 2-Hydroxy-3,6-dimethoxybenzaldehyde requires caution due to its potential toxicity and reactivity:
Research FindingsRecent research has focused on the biological activities of compounds similar to 2-Hydroxy-3,6-dimethoxybenzaldehyde. These studies indicate potential applications in drug development due to their biological activities. Biological Activities
|
||||||
---|---|---|---|---|---|---|---|
CAS No. | 64466-51-9 | ||||||
Product Name | 2-Hydroxy-3,6-dimethoxybenzaldehyde | ||||||
Molecular Formula | C9H10O4 | ||||||
Molecular Weight | 182.17 g/mol | ||||||
IUPAC Name | 2-hydroxy-3,6-dimethoxybenzaldehyde | ||||||
Standard InChI | InChI=1S/C9H10O4/c1-12-7-3-4-8(13-2)9(11)6(7)5-10/h3-5,11H,1-2H3 | ||||||
Standard InChIKey | TVMMXJBGOHHJBA-UHFFFAOYSA-N | ||||||
SMILES | COC1=C(C(=C(C=C1)OC)O)C=O | ||||||
Canonical SMILES | COC1=C(C(=C(C=C1)OC)O)C=O | ||||||
PubChem Compound | 7172133 | ||||||
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume